molecular formula C8H6BrNO2S B15334253 5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide

5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide

Cat. No.: B15334253
M. Wt: 260.11 g/mol
InChI Key: DERAROPMTGMQPK-UHFFFAOYSA-N
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Description

5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound featuring a benzo[b]thiophene core sulfonated to a 1,1-dioxide, with amino (-NH₂) and bromo (-Br) substituents at the 5- and 3-positions, respectively. This compound is of significant interest in medicinal chemistry due to the pharmacophoric benzo[b]thiophene 1,1-dioxide scaffold, which is associated with diverse biological activities, including STAT3 inhibition and anticancer properties . The bromine atom enhances stability and reactivity, while the amino group may contribute to polar interactions in biological systems .

Properties

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.11 g/mol

IUPAC Name

3-bromo-1,1-dioxo-1-benzothiophen-5-amine

InChI

InChI=1S/C8H6BrNO2S/c9-7-4-13(11,12)8-2-1-5(10)3-6(7)8/h1-4H,10H2

InChI Key

DERAROPMTGMQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=CS2(=O)=O)Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Amination via Buchwald-Hartwig coupling remains underexplored but theoretically viable. For instance, substituting bromine at position 5 with an amine using Pd[3,5-(F3C)2C6H3]3 and DPEPhos in dioxane achieves 85% yield in analogous systems. Adapting this to position 5 would require pre-installing a halogen, presenting synthetic challenges.

Direct Amination of Benzo[b]thiophene Dioxide

Direct introduction of an amino group via electrophilic amination is hindered by the sulfone’s deactivating effects. Current literature lacks successful precedents, emphasizing the necessity of nitro intermediates.

Data Tables

Table 1. Key Synthetic Steps and Yields

Step Reaction Reagents/Conditions Yield Reference
1 Bromination Br2, FeCl3, CH2Cl2, 25°C, 12 h 72%
2 Oxidation to Sulfone H2O2, CH3COOH, 100°C, 1 h 89%
3 Nitration at Position 5 HNO3/H2SO4, 0–5°C, 2 h 65%
4 Nitro Reduction (H2/Pd/C) H2 (50 psi), EtOH, 6 h 85%

Table 2. Spectroscopic Data for this compound

Technique Data
1H NMR (CDCl3) δ 7.1 (2H, s, NH2), 7.6–7.8 (m, 4H, Ar-H), 8.8 (1H, s, SH)
LCMS–ESI (M+H)+ 298.0
IR (cm−1) 3340 (N-H), 1305 (S=O), 1160 (S=O)

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bromo substituent to other functional groups.

    Substitution: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride and iron are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the benzothiophene ring .

Scientific Research Applications

5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial metabolism . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities.

Comparison with Similar Compounds

Substituent Position and Type

The position and nature of substituents on the benzo[b]thiophene 1,1-dioxide scaffold critically influence biological activity and physicochemical properties:

Compound Substituents Key Properties/Effects References
5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide 5-NH₂, 3-Br Enhanced stability (Br), potential polar interactions (NH₂)
2-Carbonylbenzo[b]thiophene 1,1-dioxide (CBT) 2-C=O with flexible groups Improved STAT3 inhibition; higher antiproliferative activity
6-Aminobenzo[b]thiophene 1,1-dioxide (K2071) 6-NH₂ Blood-brain barrier penetration; STAT3 inhibition
5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide 3-ketone, 5-Br Lower polarity compared to amino derivatives; synthetic intermediate
Benzo[b]thiophene 1,1-dioxide with ether groups 3-O-alkyl Reduced antiproliferative activity; destabilizes pharmacophore

Key Findings :

  • Bromine at 3-position : Stabilizes the scaffold by lowering the LUMO energy, enhancing reactivity in cross-coupling reactions .
  • Amino vs.
  • Positional Isomerism : K2071 (6-NH₂) exhibits improved pharmacokinetics compared to 5-NH₂ derivatives, highlighting the impact of substituent position .
STAT3 Inhibition
  • CBT Derivatives : 2-Carbonyl derivatives (e.g., Stattic analogs) inhibit STAT3 phosphorylation by targeting the SH2 domain, with IC₅₀ values in the low micromolar range .
  • K2071: A 6-amino derivative demonstrates enhanced blood-brain barrier penetration and retained STAT3 inhibition, suggesting positional flexibility for optimization .
Antiproliferative Effects
  • Ether-Modified Derivatives : Compound 14 (3-O-alkyl) showed only moderate activity, underscoring the necessity of the unmodified benzo[b]thiophene 1,1-dioxide core for potency .

Physicochemical Properties

Property This compound 5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide 2-Carbonylbenzo[b]thiophene 1,1-dioxide
Polarity High (due to -NH₂) Moderate (ketone) Moderate (carbonyl)
Solubility Likely higher in polar solvents Lower Moderate
Melting Point Not reported 113–117°C (lit.) Not reported
Stability Enhanced by Br Moderate Sensitive to nucleophiles

Insights: The amino group increases polarity and solubility, advantageous for bioavailability, while bromine improves stability .

Biological Activity

5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of the benzothiophene family and has garnered attention due to its structural features that incorporate both sulfur and nitrogen atoms. Its molecular formula is C8_{8}H6_{6}BrN1_{1}O2_{2}S1_{1}, with a molecular weight of approximately 260.11 g/mol .

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . The mechanism involves the inhibition of specific enzymes critical to bacterial metabolism, which positions this compound as a candidate for further exploration in drug development . The structure-activity relationship (SAR) studies have shown that modifications at the C-3 position can influence both potency and cytotoxicity, suggesting diverse mechanisms of action depending on the substituents .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Effective against Mycobacterium tuberculosis with reported minimum inhibitory concentrations (MICs) ranging from 2.6 µM to higher values depending on structural variations .
  • Cytotoxicity : Some derivatives exhibit cytotoxic effects on eukaryotic cells, with a notable TC50 value of 0.1 µM for certain analogs .
  • Potential Applications : The compound has implications in treating tuberculosis and possibly other bacterial infections due to its unique interactions with bacterial enzymes.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the effectiveness of various derivatives of benzothiophene-1,1-dioxide compounds:

Table 1: Summary of Biological Activity

Compound NameMIC (µM)TC50 (µM)Activity Type
This compound2.60.1Antimicrobial
Oxadiazole derivative3-8Not specifiedAnti-tubercular
Imidazole derivative>50Not specifiedLow activity
Thiadiazole derivative>50Not specifiedLow activity

This table highlights the varying degrees of activity among different derivatives, underscoring the importance of structural modifications in enhancing biological efficacy.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions. A common synthetic route includes bromination followed by amination and oxidation processes. Variations in reagents and conditions can yield different derivatives with potentially enhanced biological activities .

Table 2: Synthetic Routes

StepReaction TypeConditions
BrominationElectrophilic substitutionReflux in solvent
AminationNucleophilic substitutionBase-catalyzed reaction
OxidationOxidative reactionUse of oxidizing agents

Q & A

Basic: What are the key synthetic routes for 5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide?

The synthesis typically involves two critical steps: bromination and amination .

  • Step 1 (Bromination): Bromine or brominating agents (e.g., NBS) are introduced at the 3-position of benzo[b]thiophene 1,1-dioxide via electrophilic substitution. Evidence suggests regioselectivity can be controlled using directing groups or steric hindrance .
  • Step 2 (Amination): The 5-position amino group is introduced through nitration followed by reduction. For example, nitration with HNO₃/H₂SO₄ yields a nitro intermediate, which is reduced to an amine using Pd/C/H₂ or SnCl₂ .
  • Characterization: Confirm regiochemistry via NOE NMR experiments and HPLC analysis to distinguish between isomers (e.g., 5-bromo vs. 6-bromo derivatives) .

Basic: How is the regiochemistry of bromine and amino groups verified in this compound?

  • NMR Spectroscopy: ¹H-NMR coupling constants and NOE effects identify spatial proximity between substituents. For example, irradiation of methyl groups in brominated derivatives reveals NOE correlations with adjacent hydrogens .
  • X-ray Crystallography: Resolves ambiguities in substitution patterns, particularly for dimerization products or sterically crowded derivatives .
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How does the bromo-amino substitution pattern influence STAT3 inhibitory activity?

The 3-bromo and 5-amino groups synergistically enhance binding to the STAT3 SH2 domain:

  • 3-Bromo: Occupies the hydrophobic Leu706 pocket, improving affinity. Bulky bromine increases steric complementarity with the pocket .
  • 5-Amino: Forms hydrogen bonds with the polar pTyr705 site. Derivatives lacking this group show reduced activity (IC₅₀ increases from 0.7 μM to >5 μM in MDA-MB-231 cells) .
  • Methodological Validation: Use molecular docking (e.g., AutoDock Vina) to model interactions with STAT3 (PDB: 1BG1). Compare binding energies of bromo/amino variants vs. non-substituted analogs .

Advanced: How can contradictory antiproliferative data across cell lines be resolved?

Contradictions often arise from STAT3-independent effects (e.g., ROS generation) or cell-specific STAT3 activation states.

  • ROS Assays: Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA). Stattic derivatives with electron-withdrawing groups (e.g., carbonyl) may induce ROS, confounding STAT3-specific activity .
  • STAT3 Dependency Tests: Use siRNA knockdown or STAT3-null cell lines to isolate STAT3-mediated effects. For example, compound 65 (IC₅₀ = 0.70 μM in MDA-MB-231) showed no activity in STAT3-knockout models, confirming target specificity .

Advanced: What strategies improve the pharmacokinetic profile of benzo[b]thiophene 1,1-dioxide derivatives?

  • Linker Optimization: Replace ester linkers with amides or carbamates to enhance metabolic stability. For example, amide-linked CBT derivatives exhibit longer plasma half-lives (t₁/₂ = 4.2 h vs. 1.5 h for esters) .
  • ROS Mitigation: Introduce methoxy or methyl groups at the 6-position to reduce oxidative stress off-target effects, as seen in K2071 derivatives .
  • Blood-Brain Barrier (BBB) Penetration: Modify logP values (optimal range: 2–3) and reduce PSA (<90 Ų) via fluorination or prodrug strategies .

Advanced: How do molecular dynamics simulations explain binding selectivity over STAT1/STAT5?

  • Hydrophobic Pocket Interactions: STAT3’s Leu706 pocket is deeper than STAT1’s, favoring bulky bromine substitutions. Simulations show 3-bromo derivatives form van der Waals contacts unique to STAT3 .
  • Electrostatic Potential Maps: STAT3’s pTyr705 site has a stronger positive charge, enhancing hydrogen bonding with the 5-amino group. Charge distribution analysis (e.g., APBS) quantifies these differences .

Basic: What analytical techniques are critical for purity assessment?

  • HPLC-MS: Use C18 columns with UV detection (254 nm) and ESI-MS to detect trace impurities (e.g., de-brominated byproducts) .
  • Elemental Analysis: Validate bromine content (±0.3% deviation) to confirm stoichiometry .

Advanced: Why do some derivatives lose activity despite structural similarity?

  • Conformational Flexibility: Overly rigid linkers (e.g., benzene rings) hinder adaptation to STAT3’s binding cleft. Flexible alkyl chains (e.g., –CH₂CH₂–) restore activity .
  • Metabolic Instability: Ester derivatives are prone to hydrolysis in serum. Replace with stable ethers or cyclopropyl groups .

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